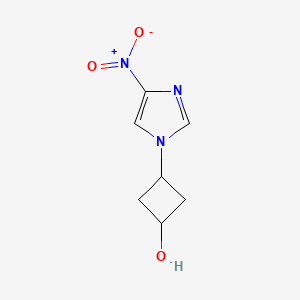
4-(Tributylstannyl)-2-(trimethylsilyl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Tributylstannyl)-2-(trimethylsilyl)thiazole is an organometallic compound that features both tin and silicon atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tributylstannyl)-2-(trimethylsilyl)thiazole typically involves the reaction of a thiazole derivative with tributylstannyl and trimethylsilyl reagents. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where a thiazole halide reacts with tributylstannane in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
化学反応の分析
Types of Reactions: 4-(Tributylstannyl)-2-(trimethylsilyl)thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and nucleophiles, with reactions typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under controlled conditions to achieve selective oxidation.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, are used in the presence of phosphine ligands and bases like triethylamine or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thiazoles, while oxidation reactions can produce sulfoxides or sulfones.
科学的研究の応用
4-(Tributylstannyl)-2-(trimethylsilyl)thiazole has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Material Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs.
Catalysis: The compound’s unique structure makes it a valuable catalyst or catalyst precursor in various chemical reactions.
作用機序
The mechanism by which 4-(Tributylstannyl)-2-(trimethylsilyl)thiazole exerts its effects involves the interaction of its tin and silicon atoms with other molecules. The tributylstannyl group can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions. The trimethylsilyl group can stabilize reactive intermediates, enhancing the compound’s reactivity and selectivity in various reactions.
類似化合物との比較
4-(Tributylstannyl)thiazole: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
2-(Trimethylsilyl)thiazole: Lacks the tributylstannyl group, affecting its use in cross-coupling reactions.
4-(Tributylstannyl)-2-methylthiazole: Similar structure but with a methyl group instead of a trimethylsilyl group, leading to variations in reactivity and stability.
Uniqueness: 4-(Tributylstannyl)-2-(trimethylsilyl)thiazole is unique due to the presence of both tin and silicon atoms, which confer distinct reactivity and stability. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in organic synthesis and material science.
特性
IUPAC Name |
trimethyl-(4-tributylstannyl-1,3-thiazol-2-yl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10NSSi.3C4H9.Sn/c1-9(2,3)6-7-4-5-8-6;3*1-3-4-2;/h5H,1-3H3;3*1,3-4H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNGESKFUIMQQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NSSiSn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624678 |
Source


|
| Record name | 4-(Tributylstannyl)-2-(trimethylsilyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252562-80-4 |
Source


|
| Record name | 4-(Tributylstannyl)-2-(trimethylsilyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B1322102.png)
